molecular formula C20H21FN4O3 B3000047 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326898-74-1

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3000047
CAS No.: 1326898-74-1
M. Wt: 384.411
InChI Key: NGFPDVLTSUAOJC-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H21FN4O3 and its molecular weight is 384.411. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3/c1-27-18-8-5-14(11-19(18)28-2)9-10-22-20(26)17-13-25(24-23-17)12-15-3-6-16(21)7-4-15/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFPDVLTSUAOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the 3,4-dimethoxyphenyl and 4-fluorobenzyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent research highlights the antiproliferative effects of triazole derivatives, including those similar to the compound . For instance:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through pathways involving mitochondrial dysfunction and DNA damage. Studies have shown that triazole derivatives can lead to morphological changes indicative of apoptosis, such as chromatin condensation and membrane blebbing .
  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines. For example, one derivative exhibited a GI50 value of 0.15 μM against LOX IMVI melanoma cells .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria.

  • In Vitro Studies : Some derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .

Case Study 1: Anticancer Efficacy

A study focused on a related triazole derivative demonstrated remarkable antiproliferative activity against leukemia cell lines (e.g., K-562 and HL-60). The mechanism involved the induction of apoptosis without significant toxicity to normal cells like HEK293 .

Case Study 2: Antimicrobial Testing

Another investigation assessed various triazole derivatives for their antibacterial efficacy. One compound showed an MIC of 2 μg/ml against S. aureus, outperforming standard treatments like norfloxacin .

Data Tables

Below is a summary table highlighting the biological activities observed in various studies:

Activity Cell Line/Organism GI50/MIC Value Reference
Anticancer ActivityLOX IMVI (melanoma)0.15 μM
Anticancer ActivityK-562 (leukemia)0.63 μM
Antimicrobial ActivityStaphylococcus aureus2 μg/ml
Antimicrobial ActivityEscherichia coliNot specified

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